1-Propyl-3-isobutyl-8-methylxanthine
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Overview
Description
3-Isobutyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C13H20N4O2.
Preparation Methods
The synthesis of 3-Isobutyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the alkylation of a purine derivative with isobutyl and propyl groups under controlled conditions. The reaction typically requires a base such as sodium hydride and an appropriate solvent like dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Isobutyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-Isobutyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3-Isobutyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes, leading to changes in cellular processes. The compound may also bind to receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
3-Isobutyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other purine derivatives such as:
3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione: Similar in structure but with different alkyl groups, leading to variations in chemical properties and biological activities.
3,7-Dihydro-3-methyl-1H-purine-2,6-dione: Lacks the isobutyl and propyl groups, resulting in different reactivity and applications
Properties
CAS No. |
81250-25-1 |
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Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
8-methyl-3-(2-methylpropyl)-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2/c1-5-6-16-12(18)10-11(15-9(4)14-10)17(13(16)19)7-8(2)3/h8H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
MXCWVLPCPQZMFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C)N(C1=O)CC(C)C |
Origin of Product |
United States |
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